

Solubility of 4-Bromo-6,7-dimethoxyquinoline in common organic solvents

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Compound of Interest

Compound Name: 4-Bromo-6,7-dimethoxyquinoline

Cat. No.: B152583

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Technical Guide: Solubility Profile of 4-Bromo-6,7-dimethoxyquinoline

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-6,7-dimethoxyquinoline is a substituted quinoline derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds. The physicochemical properties of this intermediate, particularly its solubility in common organic solvents, are critical for process development, purification, and formulation. Understanding the solubility behavior is essential for designing efficient reaction conditions, selecting appropriate crystallization solvents, and developing analytical methods.

This technical guide provides a summary of the expected solubility of **4-Bromo-6,7-dimethoxyquinoline** and presents a detailed experimental protocol for its quantitative determination. Due to the limited availability of public-domain quantitative data for this specific molecule, this guide focuses on providing a robust framework for researchers to generate reliable solubility data in their own laboratories.

Physicochemical Properties

A brief overview of the key physicochemical properties of **4-Bromo-6,7-dimethoxyquinoline** is provided below.

Property	Value
CAS Number	666734-51-6
Molecular Formula	C ₁₁ H ₁₀ BrNO ₂
Molecular Weight	268.11 g/mol
Appearance	Expected to be a solid at room temperature

Solubility Data

Quantitative solubility data for **4-Bromo-6,7-dimethoxyquinoline** in common organic solvents is not extensively reported in publicly available literature. However, based on the general solubility characteristics of quinoline derivatives, a qualitative assessment can be inferred. Quinoline and its analogues are typically soluble in a range of organic solvents.^[1] The table below summarizes the expected qualitative solubility and provides a template for recording experimentally determined quantitative data.

Table 1: Solubility of **4-Bromo-6,7-dimethoxyquinoline** in Common Organic Solvents at 25°C

Solvent	Chemical Class	Expected Qualitative Solubility	Quantitative Solubility (g/100 mL)
Methanol	Polar Protic	Soluble	Data not available
Ethanol	Polar Protic	Soluble	Data not available
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	Soluble	Data not available
N,N-Dimethylformamide (DMF)	Polar Aprotic	Soluble	Data not available
Acetone	Polar Aprotic	Soluble	Data not available
Acetonitrile	Polar Aprotic	Soluble	Data not available
Ethyl Acetate	Moderately Polar	Soluble	Data not available
Dichloromethane (DCM)	Nonpolar	Soluble	Data not available
Toluene	Nonpolar	Sparingly Soluble to Soluble	Data not available
Hexane	Nonpolar	Insoluble to Sparingly Soluble	Data not available

Experimental Protocol for Solubility Determination

The following section details a standardized experimental methodology for the quantitative determination of the solubility of **4-Bromo-6,7-dimethoxyquinoline**. The equilibrium shake-flask method is described, which is considered a reliable technique for measuring thermodynamic solubility.^[2]

Materials and Equipment

- **4-Bromo-6,7-dimethoxyquinoline** (purity >98%)
- Selected organic solvents (analytical grade or higher)

- Scintillation vials or flasks with screw caps
- Orbital shaker with temperature control
- Analytical balance (± 0.1 mg)
- Syringe filters (e.g., 0.22 μm PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer
- Volumetric flasks and pipettes

Experimental Procedure

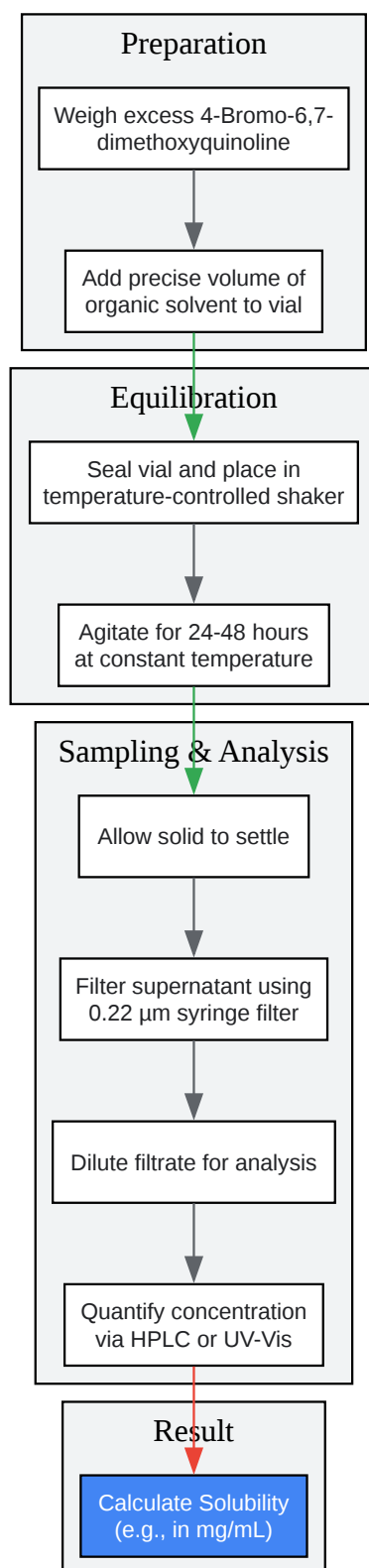
- **Preparation:** Add an excess amount of **4-Bromo-6,7-dimethoxyquinoline** to a series of vials. The exact amount should be sufficient to ensure a saturated solution with visible excess solid after equilibration.[\[2\]](#)
- **Solvent Addition:** Add a precise volume (e.g., 5.0 mL) of the desired organic solvent to each vial.
- **Equilibration:** Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points (e.g., 12, 24, 36, and 48 hours) until the concentration in solution remains constant.
- **Sample Collection and Preparation:** After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.
- **Quantification:** Dilute the clear filtrate with a suitable solvent to a concentration within the linear range of the analytical method. Determine the concentration of the dissolved **4-Bromo-6,7-dimethoxyquinoline** using a validated analytical method, such as HPLC or UV-

Vis spectrophotometry. A calibration curve should be prepared using standards of known concentrations.

- **Data Analysis:** Calculate the solubility of the compound in the specific solvent, typically expressed in mg/mL or g/100 mL. The experiment should be performed in triplicate to ensure the reproducibility of the results.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility as described in Section 4.0.



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Caption: Workflow for the experimental determination of solubility.

Conclusion

While specific quantitative solubility data for **4-Bromo-6,7-dimethoxyquinoline** is scarce in existing literature, this guide provides the necessary framework for its determination. The provided experimental protocol, based on the widely accepted shake-flask method, offers a reliable approach for researchers to generate the precise solubility data required for process optimization, purification, and formulation development in a laboratory setting. Adherence to a standardized protocol is crucial for obtaining accurate and reproducible results.

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References

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